molecular formula C8H7FN2S B033507 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 106039-71-8

5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No. B033507
M. Wt: 182.22 g/mol
InChI Key: ZISYPNQQIIJWLS-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives exhibit a wide range of biological activities and are a key component of many pharmacological agents .


Synthesis Analysis

The synthesis of benzimidazoles has been a subject of interest in recent years. There are several methods available for the synthesis of benzimidazoles, including the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system made up of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the imidazole ring .


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and are highly soluble in polar solvents . They are amphoteric in nature, showing both acidic and basic properties .

Safety And Hazards

Like all chemicals, benzimidazoles should be handled with care. Some benzimidazoles may be harmful if swallowed or come into contact with the skin or eyes .

Future Directions

Benzimidazoles continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-fluoro-6-methyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISYPNQQIIJWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

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